molecular formula C15H23F2NO3S B7049773 N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide

N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B7049773
M. Wt: 335.4 g/mol
InChI Key: PKJNLXZBIAEVHP-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a synthetic organic compound characterized by its unique structural features, including multiple methyl groups and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride and appropriate amines.

    Reaction with Amines: The sulfonyl chloride reacts with 2,2-difluoroethylamine and 2-hydroxyethylamine under controlled conditions.

    Catalysts and Solvents: Commonly used catalysts include triethylamine or pyridine, and solvents such as dichloromethane or tetrahydrofuran.

    Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To optimize reaction efficiency and scalability.

    Purification Techniques: Methods such as recrystallization, distillation, or chromatography are employed to purify the final product.

    Quality Control: Analytical techniques like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols, amines, or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways related to inflammation, microbial growth, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-benzenesulfonamide: Lacks the multiple methyl groups, which may affect its reactivity and biological activity.

    N-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide: Lacks the difluoroethyl group, potentially altering its chemical properties and applications.

Uniqueness

N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is unique due to the combination of its difluoroethyl and hydroxyethyl groups along with multiple methyl substitutions, which confer distinct chemical and biological properties.

This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F2NO3S/c1-9-10(2)12(4)15(13(5)11(9)3)22(20,21)18(6-7-19)8-14(16)17/h14,19H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJNLXZBIAEVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N(CCO)CC(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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